5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C5H5FN2O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorine atom and a formyl group at specific positions on the pyrazole ring gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1-methylpyrazole and appropriate reagents for formylation.
Formylation Reaction: The formylation of 5-fluoro-1-methylpyrazole is achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 0-5°C to ensure the stability of intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and water.
Reduction: NaBH4, LiAlH4, ethanol, and THF.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products Formed
Oxidation: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-fluoro-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
5-methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom, affecting its chemical behavior.
Uniqueness
5-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C5H5FN2O |
---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5FN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3 |
InChI Key |
LOOMIRHOCGXFNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C=O)F |
Origin of Product |
United States |
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